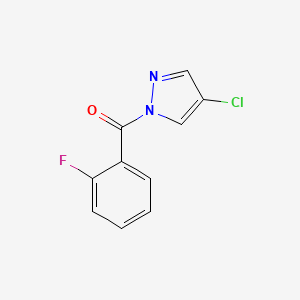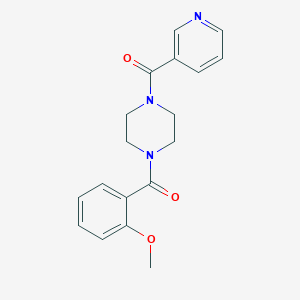
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves reacting specific thione derivatives with chloroacetamide compounds. These processes are well-documented and utilize methods such as IR, 1H NMR, and mass spectra for structure confirmation. Notable examples include the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl) acetamide derivatives showing anticancer activity against various cancer types due to their structure and reactivity (Duran & Demirayak, 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been detailed through crystallography and spectroscopy analyses. For example, 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide shows distinct geometrical features, with phenyl and thiazole rings oriented at specific angles, elucidating the interaction patterns that could influence chemical reactivity and biological activity (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of the acetamide derivatives under discussion involves interactions with various substituents, leading to the synthesis of compounds with potential biological activities. The reactivity is influenced by the structural composition, such as the presence of thiazole and acetamide groups, which are pivotal in determining the compounds' interaction with biological targets.
Physical Properties Analysis
Physical properties, such as solubility and crystalline structure, play a significant role in the application of these compounds in biological systems. The crystallization behavior and solubility in different solvents can affect the bioavailability and efficacy of the compounds when used as pharmacological agents.
Chemical Properties Analysis
The chemical properties, including acidity constants (pKa) and reactivity with other chemical entities, are crucial for understanding the behavior of these compounds in biological environments. For instance, the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provides insights into their protonation states, which can influence their interaction with biological molecules and membranes (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Anticancer Applications
Research has highlighted the synthesis of thiazole derivatives, including compounds structurally related to 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, for their potential anticancer activities. For instance, Duran and Demirayak synthesized derivatives showing reasonable anticancer activity against various cancer types, particularly melanoma-type cell lines (Duran & Demirayak, 2012). Similarly, Yurttaş et al. reported on compounds bearing different heterocyclic rings with considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Activities
Compounds synthesized from the base chemical structure have also been evaluated for antimicrobial and antifungal potentials. Saravanan et al. demonstrated significant anti-bacterial and anti-fungal activities in synthesized thiazole derivatives (Saravanan et al., 2010). This suggests their potential application in developing new antimicrobial agents.
Synthesis and Characterization
Significant work has been done on the synthesis and characterization of related compounds, providing a foundation for understanding their chemical properties and potential applications. The determination of acidity constants (pKa) of certain acetamide derivatives by Duran and Canbaz offers insights into their chemical behavior, which is crucial for developing pharmaceutical agents (Duran & Canbaz, 2013).
Optoelectronic Properties
The study of optoelectronic properties of thiazole-based compounds by Camurlu and Guven introduces a potential application in materials science, specifically in conducting polymers for electronic devices (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c18-12(9-21-14-15-6-7-19-14)17-13-16-11(8-20-13)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDNMYJPYBXMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)
![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)
![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)
![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)
![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)
![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)
